Cas no 4564-21-0 (Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate)
4564-21-0 structure
Product Name:Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
Numero CAS:4564-21-0
MF:C15H19FN2O7
MW:358.318968057632
CID:1517039
PubChem ID:249382
Update Time:2025-04-21
Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
- AC1L994K
- Uridine, 3',5'-diacetate
- NSC67670
- 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine
- 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine
- 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine
- 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine
- 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine
- 3',5'-O-diacetyl-floxuridine
- 3',5'-di-O-acetyl-FUdR
- 3',5'-di-O-acetyl-5-fluorouridine
- AC1L994K; Uridine, 3',5'-diacetate; NSC67670; 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine; 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine; 7207-56-9; 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine; 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine; 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine; 3',5'-O-diacetyl-floxuridine; 3',5'-di-O-acetyl-FUdR; 3',5'-di-O-acetyl-5-fluorouridine;
- Uridine, 3',5'-dipropionate
- 4564-21-0
- NSC67671
- 1-(2-Deoxy-3,5-di-O-propanoylpentofuranosyl)-5-fluoro-4-hydroxypyrimidin-2(1H)-one
- DTXSID10963410
- NSC-67671
-
- Inchi: 1S/C15H19FN2O7/c1-3-12(19)23-7-10-9(25-13(20)4-2)5-11(24-10)18-6-8(16)14(21)17-15(18)22/h6,9-11H,3-5,7H2,1-2H3,(H,17,21,22)
- Chiave InChI: AFHGVBAFDUCQAI-UHFFFAOYSA-N
- Sorrisi: FC1C(NC(N(C=1)C1CC(C(COC(CC)=O)O1)OC(CC)=O)=O)=O
Proprietà calcolate
- Massa esatta: 358.11800
- Massa monoisotopica: 358.118
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 607
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- Densità: 1.38
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.533
- PSA: 116.69000
- LogP: 0.23820
Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
4564-21-0 (Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate) Prodotti correlati
- 50-91-9(Floxuridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti